2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one is a nitrogen-containing heterocyclic compound notable for its spirocyclic structure. With the molecular formula and a molecular weight of 230.74 g/mol, it is classified under diazaspiro compounds. This compound features a unique arrangement that combines both nitrogen and carbon atoms in a cyclic format, which is significant for various chemical applications.
The compound is available commercially, often in the form of hydrochloride salts, which enhances its solubility and stability. The Chemical Abstracts Service (CAS) number for 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one is 1794891-89-6, while its hydrochloride variant has the CAS number 151257-01-1. It falls under the category of spiro compounds due to its distinctive structure, which consists of two or more rings sharing a single atom.
The synthesis of 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one involves several intricate steps:
These synthesis methods require careful control of reaction conditions to yield the desired compound efficiently and effectively.
The compound exhibits a unique spiro structure characterized by two nitrogen atoms within the ring system. The presence of a butyl group at the second position contributes to its chemical properties and reactivity.
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one is known to participate in various chemical reactions:
These reactions are essential for understanding how this compound can be utilized in synthetic organic chemistry.
The mechanism of action for 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one primarily revolves around its reactivity due to the spirocyclic structure:
Relevant data indicates that this compound has low toxicity but should still be handled with care due to potential irritant properties.
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one has several scientific applications:
This compound represents an interesting avenue for further research and application in various fields of chemistry, particularly in medicinal chemistry and synthetic methodologies.
The 1,3-diazaspiro[4.4]non-1-en-4-one core is characterized by a central spiro carbon linking two perpendicular rings: a cyclopentane and a diazole-enone system. This architecture imposes three-dimensional rigidity, reducing conformational flexibility and enhancing target selectivity—a trait exploited in angiotensin II receptor antagonists like Irbesartan, where the non-deuterated variant serves as a key intermediate or impurity (termed "Irbesartan Lactam Impurity") [4] [8]. The spirocyclic constraint minimizes entropic penalties during protein binding, improving affinity for enzymes or receptors. Additionally, the enone moiety (C=O adjacent to C=C) enables electrophilic interactions with biological nucleophiles, facilitating covalent inhibition strategies [7]. The n-butyl side chain extends this functionality, providing hydrophobic anchoring within binding pockets. When deuterated, this alkyl group retains steric bulk while altering bond kinetics, underscoring its dual role as a structural and mechanistic probe [3] [6].
Deuterium (²H) incorporation leverages the kinetic isotope effect (KIE), where C–D bonds exhibit ~6–10-fold slower cleavage than C–H bonds due to lower zero-point vibrational energy. This attenuation of metabolism is strategic for compounds susceptible to oxidative degradation at alkyl sites, such as the butyl chain in 2-n-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one [3]. The d7-variant thus extends in vivo half-life without altering primary pharmacology—a principle applied to deuterated drugs like deutetrabenazine. Beyond metabolic stabilization, deuterium labeling enables precise tracking of molecular fate via mass spectrometry. The +7 Da mass shift distinguishes the labeled compound from endogenous metabolites, facilitating quantification in biological matrices. This is critical for pharmacokinetic studies of spirocyclic drug candidates, where the deuterated analog acts as an internal standard, eliminating analytical variability [3] [6].
Table 2: Research Applications of 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one
Application Domain | Specific Use Case | Advantage of Deuterated Form |
---|---|---|
Drug Metabolism Studies | Identification of oxidative metabolites | Delays metabolic degradation; clarifies metabolite pathways |
Quantitative Bioanalysis | LC-MS/MS internal standard for Irbesartan intermediates | Mass differentiation enables noise reduction |
Mechanistic Probes | Isotope effects on enzyme kinetics (e.g., CYP450 inhibition) | Distinguishes bond cleavage steps from binding events |
Stability Optimization | Screening deuterated analogs for improved half-life | Direct comparison with non-deuterated leads |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7